Diethyl Pyridazine-4,5-dicarboxylate

Radical ethoxycarbonylation Pyridazine synthesis Microwave-assisted synthesis

Diethyl pyridazine-4,5-dicarboxylate (CAS 21050-73-7) is a pyridazine-4,5-dicarboxylic acid diethyl ester, belonging to the class of electron-deficient heteroaromatic diesters. It serves as a key synthetic intermediate for constructing pyridazine-fused heterocycles and spirocyclic scaffolds through condensation reactions with nitrogen and carbon 1,3-binucleophiles.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 21050-73-7
Cat. No. B3049562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl Pyridazine-4,5-dicarboxylate
CAS21050-73-7
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=NC=C1C(=O)OCC
InChIInChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-11-12-6-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3
InChIKeyGJRBDYCQLUVSDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Pyridazine-4,5-dicarboxylate – A Versatile Pyridazine Diester Building Block for Heterocyclic Synthesis and Spirocyclization


Diethyl pyridazine-4,5-dicarboxylate (CAS 21050-73-7) is a pyridazine-4,5-dicarboxylic acid diethyl ester, belonging to the class of electron-deficient heteroaromatic diesters. It serves as a key synthetic intermediate for constructing pyridazine-fused heterocycles and spirocyclic scaffolds through condensation reactions with nitrogen and carbon 1,3-binucleophiles [1]. The compound is commercially available at ≥95% purity in research-grade quantities ranging from 1G to 10KG . Its two ethoxycarbonyl groups at the 4- and 5-positions provide versatile handles for further derivatization, while the unsubstituted 3- and 6-positions of the pyridazine ring remain open for subsequent functionalization—a key differentiation from 3,6-disubstituted analogs.

Why Diethyl Pyridazine-4,5-dicarboxylate Cannot Be Simply Replaced by Its Dimethyl or 3,6-Dimethyl Analogs


Pyridazine-4,5-dicarboxylate esters are not interchangeable synthons. The nature of the ester alkyl group (ethyl vs. methyl) profoundly affects both the physico-chemical properties—lipophilicity, solubility, and steric bulk—and the regiospecificity of subsequent cyclization reactions [1]. Furthermore, the presence or absence of substituents at the 3- and 6-positions of the pyridazine ring dictates the reaction pathway: the unsubstituted diethyl ester (1) undergoes spirocyclization with 1,3-binucleophiles to give distinct products compared to its 3,6-dimethyl derivative (2), and the dimethyl ester (15) exhibits different regiospecificity from the diethyl ester when treated with the same nucleophilic reagents [2]. Simply substituting the diethyl ester with the more readily available dimethyl ester or the 3,6-dimethyl derivative would alter or preclude access to the desired heterocyclic scaffold, as demonstrated quantitatively below.

Quantitative Differentiation Evidence for Diethyl Pyridazine-4,5-dicarboxylate Against Closest Analogs


82% Isolated Yield via Radical Bis-ethoxycarbonylation – A Direct One-Step Route from Unsubstituted Pyridazine

Diethyl pyridazine-4,5-dicarboxylate can be synthesized in a single step from commercially available, unsubstituted pyridazine via radical bis-ethoxycarbonylation, achieving an 82% isolated yield under optimized microwave-assisted conditions . In contrast, the dimethyl analog (dimethyl pyridazine-4,5-dicarboxylate, CAS 17412-11-2) is typically accessed through multi-step routes involving esterification of the pre-formed diacid or sequential functionalization, often with lower overall yields. The 3,6-dimethyl diethyl ester derivative requires a different starting material (3,6-dimethylpyridazine) and distinct reaction conditions [1].

Radical ethoxycarbonylation Pyridazine synthesis Microwave-assisted synthesis

Regiodivergent Spirocyclization: Diethyl Ester vs. Dimethyl Ester Give Different Products with 1,3-Diphenylguanidine

When reacted with 1,3-diphenylguanidine in the presence of sodium hydride, diethyl pyridazine-4,5-dicarboxylate (1) and dimethyl pyridazine-4,5-dicarboxylate (15) yield regioisomeric spirocyclic products. The diethyl ester produces ethyl 4-oxo-1-phenyl-2-(phenylimino)-1,3,7,8-tetra-azaspiro[4.5]deca-6,9-diene-10-carboxylate (11), whereas the dimethyl ester yields methyl 4-oxo-1-phenyl-2-phenylimino-1,3,7,8-tetra-azaspiro[4.5]deca-6,9-diene-10-carboxylate (19) with a different regiospecificity under identical conditions [1]. This regiodivergence underscores that the ester alkyl group is not a passive spectator but actively directs the cyclization outcome.

Spirocyclization Regiospecificity 1,3-binucleophiles

Unsubstituted 3,6-Positions Enable Cyclization with o-Phenylenediamine While Retaining Sites for Further Elaboration

Diethyl pyridazine-4,5-dicarboxylate (II) cyclizes with o-phenylenediamine in the presence of sodium hydride to give 6,11-dihydropyridazino[4,5-c][1,6]benzodiazocine-5,12-dione (III), a fused 8-membered heterocycle [1]. Its 3,6-dimethyl derivative (XIV) undergoes the same reaction to afford the 1,4-dimethyl analog (XV). Critically, the unsubstituted parent compound (II) yields a product (III) that retains two reactive N–H and amide sites amenable to further derivatization—subsequent reactions with diazomethane produce N-methyl, O-methyl, and mixed N,O-dimethyl derivatives (IV, V, VI), while alkaline hydrolysis opens the ring to a benzimidazole-carboxylic acid (VIII) [1]. In contrast, the 3,6-dimethyl product (XV) has blocked positions that preclude analogous post-cyclization diversification.

Fused heterocycles Benzodiazocine Pyridazine annulation

Commercial Availability at ≥95% Purity in Multi-Gram to Kilogram Scale with Characterization Support

Diethyl pyridazine-4,5-dicarboxylate is commercially supplied at a minimum purity of 95% in package sizes spanning 1G, 5G, 10G, 25G, 50G, 100G, 250G, 500G, 1KG, and 10KG, designated as reagent-grade for organic intermediate, pharmaceutical intermediate, and materials intermediate research use . By comparison, its dimethyl analog (CAS 17412-11-2) and the parent diacid (CAS 59648-14-5) are less commonly stocked in bulk quantities by major catalog vendors, and the 3,6-dimethyl diethyl ester (CAS 53181-50-3) has even more limited commercial availability. The established multi-vendor supply chain for the target compound reduces procurement lead time and ensures batch-to-batch traceability.

Chemical procurement Purity specification Supply chain

Electron-Deficient Heteroaromatic Dienophile: Enables Inverse-Electron-Demand Cycloadditions Not Accessible with Electron-Rich Pyridazine Analogs

Diethyl pyridazine-4,5-dicarboxylate functions as an electron-deficient dienophile in cyclization reactions due to the combined electron-withdrawing effect of the two ethoxycarbonyl groups and the pyridazine ring nitrogen atoms . This electron-poor character enables inverse-electron-demand Diels-Alder (IEDDA) and related cycloaddition manifolds that are not available to electron-rich pyridazine analogs lacking the 4,5-dicarboxylate substitution pattern. For example, pyridazine itself (CAS 617-35-6) or 3,6-dimethylpyridazine (CAS 1632-74-2) exhibit markedly different reactivity profiles, acting as dienes or nucleophilic partners rather than dienophiles . The diethyl ester thus uniquely occupies an electron-deficient dienophile reactivity space within the pyridazine family.

Dienophile Cycloaddition Electron-deficient heterocycle

Optimal Application Scenarios for Diethyl Pyridazine-4,5-dicarboxylate Based on Verified Differentiation Evidence


Synthesis of 1,3,7,8-Tetra-azaspiro[4.5]decane Libraries via Regiospecific Cyclization with Guanidines

For medicinal chemistry programs targeting spirocyclic kinase inhibitors or GPCR ligands, diethyl pyridazine-4,5-dicarboxylate provides a direct entry to 1,3,7,8-tetra-azaspiro[4.5]decane scaffolds through condensation with 1,3-diphenylguanidine or related binucleophiles in the presence of NaH [1]. The regiospecificity obtained with the diethyl ester is distinct from that of the dimethyl ester, as shown by Chimichi et al. (1984) [1], making the diethyl ester the correct synthon choice when the ethyl carboxylate-bearing spirocyclic regioisomer is desired. The 82% accessible yield of the starting diester from pyridazine further supports economically viable library production.

Construction of Pyridazino[4,5-c][1,6]benzodiazocine Fused Heterocycles with Post-Cyclization Diversification Capacity

When the synthetic objective is a pyridazine-fused medium-ring heterocycle that requires subsequent functionalization, the unsubstituted diethyl ester is the mandatory starting material. Its condensation with o-phenylenediamine/NaH yields the benzodiazocine-dione III, which can be further elaborated via N-methylation, O-methylation, alkaline hydrolysis, or thermal dehydration to access at least four distinct downstream scaffolds (IV, V, VI/VII, VIII, XI, XII) [2]. The 3,6-dimethyl analog, while also reactive, yields a product (XV) with blocked positions that preclude this diversification manifold—making the unsubstituted diethyl ester the only viable choice for scaffold-hopping strategies in this series.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions for Polycyclic Pyridazine-Containing Materials

For materials science applications requiring pyridazine-embedded polycyclic architectures—such as phthalocyanine precursors for organic electronics or nonlinear optical materials—the electron-deficient dienophile character of diethyl pyridazine-4,5-dicarboxylate is essential . This compound participates in IEDDA cycloadditions with electron-rich dienes, alkenes, and heterocyclic partners that are unreactive toward the parent pyridazine or its electron-rich analogs . The diethyl ester is thus the enabling building block for accessing pyridazine-containing extended π-systems via cycloaddition logic.

Process Chemistry Scale-Up of Pyridazine Diester Intermediates via the Radical Ethoxycarbonylation Route

For process R&D groups scaling the synthesis of pyridazine-4,5-dicarboxylate intermediates, the radical bis-ethoxycarbonylation route offers a one-step, high-yielding (82%) transformation from bulk pyridazine . This contrasts with multi-step esterification routes required for the dimethyl analog and avoids the use of 3,6-dimethylpyridazine starting materials needed for the 3,6-disubstituted derivatives. The demonstrated microwave acceleration (20 min vs. 7-8 hour traditional reflux) and commercial availability of the product in up to 10KG quantities provide a clear path from laboratory discovery to pilot-scale production.

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